molecular formula C9H13BrN2 B15165505 N~1~-(4-Bromophenyl)propane-1,3-diamine CAS No. 212956-53-1

N~1~-(4-Bromophenyl)propane-1,3-diamine

Cat. No.: B15165505
CAS No.: 212956-53-1
M. Wt: 229.12 g/mol
InChI Key: SUXHWUIXTDNBKR-UHFFFAOYSA-N
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Description

N~1~-(4-Bromophenyl)propane-1,3-diamine is an organic compound characterized by the presence of a bromophenyl group attached to a propane-1,3-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Bromophenyl)propane-1,3-diamine typically involves the reaction of 4-bromobenzylamine with acrylonitrile, followed by hydrogenation. The reaction conditions often include the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The resulting intermediate is then subjected to further reduction and purification steps to yield the desired compound .

Industrial Production Methods

Industrial production of N1-(4-Bromophenyl)propane-1,3-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-Bromophenyl)propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~1~-(4-Bromophenyl)propane-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(4-Bromophenyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activities. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-Chlorophenyl)propane-1,3-diamine
  • N~1~-(4-Fluorophenyl)propane-1,3-diamine
  • N~1~-(4-Methylphenyl)propane-1,3-diamine

Uniqueness

N~1~-(4-Bromophenyl)propane-1,3-diamine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs .

Properties

CAS No.

212956-53-1

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

N'-(4-bromophenyl)propane-1,3-diamine

InChI

InChI=1S/C9H13BrN2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,12H,1,6-7,11H2

InChI Key

SUXHWUIXTDNBKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCCN)Br

Origin of Product

United States

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